A Technical Guide to 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine: Synthesis, Applications, and Protocols
A Technical Guide to 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine: Synthesis, Applications, and Protocols
Abstract: 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in the synthesis of complex organic molecules. Its unique arrangement of a reactive chloromethyl group, a fluorine atom, and a trifluoromethyl group on the pyridine scaffold makes it a valuable building block for the agrochemical and pharmaceutical industries. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies, key applications, and essential safety protocols. The content is structured to deliver both theoretical understanding and practical, field-proven insights for researchers, chemists, and professionals in drug development.
Section 1: Core Identity and Physicochemical Properties
Accurate identification is the cornerstone of all chemical research and development. 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is definitively identified by its CAS Number: 175277-67-5 . This identifier ensures unambiguous reference in literature, patents, and regulatory documents.
The strategic placement of electron-withdrawing groups (fluorine and trifluoromethyl) and a reactive chloromethyl handle defines the compound's utility. Its key properties are summarized below for rapid reference.
| Identifier | Value | Source |
| CAS Number | 175277-67-5 | N/A |
| IUPAC Name | 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine | N/A |
| Molecular Formula | C₇H₄ClF₄N | N/A |
| Molecular Weight | 213.56 g/mol | N/A |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 39-44 °C | N/A |
| Boiling Point | ~215-220 °C (at 760 mmHg, predicted) | [1] |
| Purity (Typical) | >98% (by GC/HPLC) | [1] |
These properties indicate a compound that is solid at room temperature, requiring appropriate heating for liquid-phase reactions, and possesses sufficient thermal stability for a range of synthetic transformations.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a multi-step process that demands precise control over reaction conditions. A common and industrially relevant approach begins with more accessible pyridine precursors, such as 2-chloro-5-chloromethylpyridine.[2] The synthesis leverages chlorination and fluorination reactions to build the target molecule.
A generalized synthetic pathway involves the chlorination of a methylpyridine precursor followed by a halogen exchange (HALEX) reaction to introduce the fluorine atom.
Conceptual Synthesis Workflow
The following diagram illustrates a logical, though simplified, pathway for the synthesis. The key is the sequential introduction of the functional groups onto the pyridine ring.
Caption: Conceptual workflow for the synthesis of the target pyridine derivative.
Key Mechanistic Insight: The Role of Chlorinating Agents
The transformation of a methyl group to a chloromethyl group often proceeds via a free-radical mechanism. Reagents like N-Chlorosuccinimide (NCS) initiated by azobisisobutyronitrile (AIBN) are standard. The causality is clear: AIBN thermally decomposes to form radicals, which abstract a hydrogen from the methyl group, creating a benzyl-like radical on the pyridine ring. This radical then reacts with NCS to propagate the chain and form the desired chloromethyl product. This selectivity for the methyl group over ring chlorination is achieved under these conditions.
Subsequent ring chlorination and fluorination steps often require more specialized, and often harsh, conditions, sometimes involving high-temperature, gas-phase reactions or potent fluorinating agents.[3]
Section 3: Chemical Reactivity and Strategic Applications
The synthetic value of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine lies in the orthogonal reactivity of its functional groups.
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The Chloromethyl Group (-CH₂Cl): This is the primary site for nucleophilic substitution. It behaves as a versatile electrophile, readily reacting with a wide range of nucleophiles (O, N, S, C-based) to form new bonds. This allows for the straightforward introduction of the pyridyl moiety into larger, more complex molecules.
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The Pyridine Ring: The electron-deficient nature of the pyridine ring, amplified by the fluoro and trifluoromethyl substituents, makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by these groups. However, the chloromethyl group is significantly more reactive towards common nucleophiles under milder conditions.
Core Application: A Scaffold for Bioactive Molecules
This compound is a crucial intermediate in the agrochemical and pharmaceutical sectors.[4] Its derivatives have been explored for various biological activities. The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][5]
The primary use is in the synthesis of insecticides, fungicides, and herbicides.[2][6] For instance, it can be a precursor for compounds that target specific enzymes or receptors in pests or pathogens.[6][7]
Caption: Role as a building block in nucleophilic substitution reactions.
Section 4: Experimental Protocol: Analytical Quality Control by GC-MS
Trustworthiness in synthesis is validated by rigorous quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine and identifying potential impurities from the synthesis.
Step-by-Step GC-MS Protocol
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Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask. Ensure the solvent does not co-elute with the analyte.
-
Vortex until fully dissolved. Transfer 1 mL of this solution to a 2 mL GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
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Injector Temperature: 250 °C.
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Injection Volume: 1 µL.
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Split Ratio: 50:1.
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Carrier Gas: Helium, constant flow at 1.0 mL/min.
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-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
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Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Integrate the peak corresponding to the target compound.
-
Calculate purity by the area percent method.
-
Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z = 213) and characteristic fragmentation patterns (e.g., loss of Cl, CF₃).
-
Identify any impurity peaks by comparing their mass spectra with known databases (e.g., NIST).
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Causality: The non-polar HP-5ms column separates compounds based on boiling point and polarity. The temperature ramp ensures that both volatile starting materials and the higher-boiling point product are effectively separated and eluted. EI fragmentation provides a reproducible "fingerprint" for definitive identification.
Section 5: Safety, Handling, and Storage
Authoritative grounding in safety is non-negotiable when handling reactive chemical intermediates.
Hazard Identification: While specific GHS classifications for this exact compound are not universally compiled, related structures such as 2,3-dichloro-5-(trifluoromethyl)pyridine are classified as harmful and irritants.[8]
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Acute Toxicity: Harmful if swallowed or inhaled.[8]
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Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
Self-Validating Safety Protocol:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
-
References
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343-10345.
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Funke, T., & Ishihara, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 131–143.
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Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2395.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]
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